molecular formula C10H8N2O B12887552 (E)-Quinoline-4-carbaldehyde oxime

(E)-Quinoline-4-carbaldehyde oxime

Cat. No.: B12887552
M. Wt: 172.18 g/mol
InChI Key: ALQUTEKNDPODSS-KPKJPENVSA-N
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Description

(E)-Quinoline-4-carbaldehyde oxime is an organic compound of the quinoline family, characterized by its E-isomer configuration around the oxime double bond . This compound is of significant interest in medicinal chemistry research due to the inherent bioactivity of the oxime moiety and the quinoline scaffold. Oximes are recognized for their ability to enhance the biological properties of parent molecules and are investigated for a wide range of pharmaceutical applications, including as anticancer and anti-inflammatory agents . The presence of both hydrogen bond acceptors and a donor in the oxime functional group allows for distinct interactions with biological targets, which can be leveraged in the design of enzyme inhibitors . Specifically, quinoline-4-carbaldehyde oxime has been identified as a natural product isolated from plant species such as Broussonetia zeylanica . In research settings, this compound serves as a key precursor or model structure in the exploration of novel therapeutic agents. Its research value is particularly prominent in the development of kinase inhibitors, which are a major focus in oncology drug discovery . The oxime functional group is also a versatile handle for further chemical modification and bioconjugation, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(NE)-N-(quinolin-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7+

InChI Key

ALQUTEKNDPODSS-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=NO

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides unequivocal proof of the molecular structure of quinoline-4-carbaldehyde (B127539) oxime, confirming its existence as the E-isomer and revealing the complex network of non-covalent interactions that govern its crystal packing.

X-ray diffraction studies have unambiguously established that quinoline-4-carbaldehyde oxime crystallizes as the E isomer. researchgate.net The molecule is largely planar. The fundamental structure consists of a quinoline (B57606) ring system linked to an oxime functional group at the 4-position.

Two distinct polymorphs of (E)-Quinoline-4-carbaldehyde oxime have been identified, designated as Poly-I and Poly-II. researchgate.net While both are built from the same fundamental E-isomer, they differ in their supramolecular assembly and hydrogen bonding patterns. researchgate.net Poly-I is the previously known form, while Poly-II was more recently isolated from an acetone-acetonitrile mixture. researchgate.net

Table 1: Selected Crystallographic Data for this compound
ParameterValueReference
Empirical FormulaC₁₀H₈N₂O researchgate.netchemmethod.com
Molecular Weight172.18 g/mol nih.gov
Crystal SystemMonoclinic chemmethod.com
Space GroupP2₁/c chemmethod.com

This table presents fundamental crystallographic information for the compound.

The crystal packing of this compound is significantly influenced by a network of hydrogen bonds. The primary interaction is an intermolecular O—H···N hydrogen bond, which is a recurring motif in its crystal structure. researchgate.net This interaction involves the hydroxyl group of the oxime and the nitrogen atom of the quinoline ring of an adjacent molecule. acs.org

In addition to this principal hydrogen bond, weaker C—H···N interactions also contribute to the stability of the crystal lattice. researchgate.net The nature and arrangement of these hydrogen bonds are crucial in defining the different polymorphic forms. For instance, Poly-I features a one-dimensional (1D) supramolecular chain, whereas Poly-II exhibits a more complex two-dimensional (2D) assembly due to additional hydrogen bonds. researchgate.net In co-crystals and salts, the hydrogen bonding patterns can be intentionally modified. For example, in the presence of dicarboxylic acids, the inherent oxime–quinoline heterosynthons can be transformed into oxime–oxime homosynthons. researchgate.netrsc.org

This compound is a versatile building block for supramolecular chemistry due to its capacity for self-assembly into various motifs. The primary self-assembly feature is the R²₂(8) type oxime–quinoline heterosynthon, guided by O-H···N interactions. researchgate.netrsc.org However, this motif can be systematically altered.

When co-crystallized with certain dicarboxylic acids like adipic, succinic, or fumaric acid, this heterosynthon is disrupted in favor of an R²₂(14) type oxime–oxime homosynthon. researchgate.netrsc.org In salts formed with mineral acids such as nitric acid or hydrochloric acid, the assembly changes again. The nitrate (B79036) salt features nitrate ions bridging two protonated quinolinium-4-carbaldoxime cations, while the chloride salt displays conventional R²₂(8) type oxime–oxime homosynthons alongside chloride-water chains. researchgate.netrsc.org This demonstrates a predictable control over the supramolecular architecture by selecting appropriate partner molecules. rsc.orgresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution and for assigning the specific chemical environments of its protons.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. A key diagnostic signal is a singlet observed for the hydroxyl proton of the oxime group (N-OH), which typically appears in the downfield region of the spectrum. researchgate.net For instance, in DMSO-d₆, this proton is observed as a singlet at approximately 12.03 ppm. rsc.org

The protons on the quinoline ring system resonate in the aromatic region, typically between 7.6 and 9.0 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used. For example, in CD₃OD, the proton at the 2-position of the quinoline ring (adjacent to the nitrogen) appears as a doublet at around 8.82 ppm. rsc.org The proton of the C=N-OH group (aldoxime proton) also gives a characteristic singlet, observed at 8.75 ppm in the same solvent. rsc.org The remaining quinoline protons appear as a series of multiplets in the expected aromatic region. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentChemical Shift (ppm) in CD₃ODChemical Shift (ppm) in DMSO-d₆Reference
N-OH-12.03 (s) rsc.org
H-2 (Quinoline)8.82 (d, J = 4.6 Hz)8.93 (d, J = 4.4 Hz) rsc.orgrsc.org
CH=N (Aldoxime)8.75 (s)- rsc.org
H-3 (Quinoline)7.80-7.73 (m)- rsc.org
H-5 (Quinoline)8.61-8.58 (m)- rsc.org
H-6 (Quinoline)7.67-7.62 (m)- rsc.org
H-7 (Quinoline)7.80-7.73 (m)- rsc.org
H-8 (Quinoline)8.07-8.04 (m)- rsc.org

s = singlet, d = doublet, m = multiplet. This table provides a summary of proton NMR assignments from different deuterated solvents.

¹³C NMR Spectral Analysis for Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon backbone of a molecule. For this compound, the ¹³C NMR spectrum, typically recorded in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), reveals distinct signals for each of the ten carbon atoms in the structure.

The spectrum shows a characteristic signal for the oxime carbon (C=NOH) and a series of signals corresponding to the carbons of the quinoline ring system. Based on reported data, the chemical shifts (δ) for the carbon atoms are assigned as follows. rsc.org The carbon of the oxime group (C-10) is observed at approximately 147.1 ppm. rsc.org The carbons of the quinoline ring appear in the aromatic region, with C-2 at 150.8 ppm, C-4 at 139.6 ppm, and C-8a at 149.3 ppm. rsc.org The remaining quinoline carbons resonate at 131.1 ppm (C-5), 129.8 ppm (C-7), 128.7 ppm (C-8), 126.7 ppm (C-6), 126.0 ppm (C-4a), and 120.6 ppm (C-3). rsc.org

These assignments are consistent with the electron distribution within the heterocyclic ring system and the influence of the oxime substituent. Computational DFT methods are also employed to predict ¹³C NMR chemical shifts, which often show strong correlation with experimental values and aid in the definitive assignment of complex spectra. rsc.org

Table 1: ¹³C NMR Chemical Shifts for this compound in CD₃OD rsc.org

Carbon Atom Chemical Shift (δ, ppm)
C-2150.8
C-3120.6
C-4139.6
C-4a126.0
C-5131.1
C-6126.7
C-7129.8
C-8128.7
C-8a149.3
C-10 (=NOH)147.1

Strategies for Mitigating Tautomerism in Spectroscopic Data

Tautomerism, the interconversion of structural isomers, can complicate the interpretation of spectroscopic data, particularly NMR. For oximes, the most relevant equilibrium is the oxime-nitrone tautomerism. csic.es Although the oxime form is generally more stable than the corresponding nitroso or nitrone isomers, the presence of minor tautomers can lead to broadened signals or the appearance of extra, low-intensity peaks in NMR spectra. stackexchange.comresearchgate.net

Several strategies are employed to obtain clear and unambiguous spectroscopic data, minimizing the effects of tautomerism:

Solvent Selection: The choice of solvent can significantly influence tautomeric equilibria. In many cases, a specific solvent can stabilize one tautomer over others, leading to a "cleaner" spectrum. nih.gov

Temperature Control: NMR experiments can be conducted at different temperatures. Lowering the temperature can slow the rate of interconversion between tautomers, sometimes allowing for the distinct observation of signals from individual forms that would be averaged at room temperature. conicet.gov.ar

pH Adjustment: For compounds with acidic or basic sites, adjusting the pH of the solution can lock the molecule into a single ionic form, preventing tautomeric exchange. csic.es

Chemical Derivatization: In some instances, a functional group involved in tautomerism can be chemically modified (e.g., through alkylation) to prevent the proton transfer necessary for the equilibrium. This allows for the unambiguous characterization of the core molecular skeleton. mdpi.com

For this compound, the predominant existence as the E-isomer in the solid state is confirmed by X-ray crystallography, which provides a static picture of the molecule and avoids the dynamic equilibria present in solution. researchgate.net In solution, while dynamic equilibrium between E and Z isomers may occur, the E-configuration is generally dominant due to steric and electronic factors, simplifying spectral analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its structure.

A key feature is the band corresponding to the oxime O-H stretch, which is often observed as a broad peak due to hydrogen bonding. For this compound, a distinct absorption is noted around 3160 cm⁻¹. rsc.org The C=N stretching vibration of the oxime group is also a key indicator, appearing in the 1600-1560 cm⁻¹ region. Additionally, the spectrum will show multiple bands corresponding to the vibrations of the quinoline ring, including C=C and C=N stretches, as well as C-H stretching and bending modes.

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Reported Value (cm⁻¹) Reference
Oxime O-HStretch, Broad3600–32003160 rsc.org
Aromatic C-HStretch3100–3000- asianpubs.org
Oxime C=NStretch1690–15901558 (for a similar oxime) asianpubs.org
Quinoline Ring C=C, C=NStretch1600–1450- nih.gov
Oxime N-OStretch1000–9001003 (for a similar oxime) asianpubs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₀H₈N₂O.

Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. The calculated exact mass for the [M+H]⁺ ion of C₁₀H₈N₂O is 173.0709. rsc.org Experimental HRMS analysis has found the mass of this ion to be 173.0708, a value that is in excellent agreement with the theoretical calculation. rsc.org This close match provides definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

Ion Calculated m/z Found m/z Reference
[M+H]⁺173.0709173.0708 rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The results are then compared to the theoretical percentages calculated from the molecular formula. This comparison serves as a crucial check of sample purity and compositional integrity.

Table 4: Theoretical Elemental Composition of C₁₀H₈N₂O

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.0110120.1069.75
Hydrogen (H)1.0188.084.69
Nitrogen (N)14.01228.0216.28
Oxygen (O)16.00116.009.29
Total --172.20 100.00

Chemical Reactivity and Synthetic Transformations

Reactions of the Oxime Functional Group

The oxime group (-CH=NOH) is a cornerstone of synthetic chemistry, enabling transformations into various other functional groups. ijprajournal.comresearchgate.net For (E)-Quinoline-4-carbaldehyde oxime, these reactions provide pathways to important quinoline (B57606) derivatives.

Rearrangements Leading to Amides (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts oximes into amides or lactams. wikipedia.org For aldoximes, such as this compound, this transformation typically leads to the formation of nitriles under many conditions, although amide formation is also possible. masterorganicchemistry.com The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, often by protonation in strong acid or by reaction with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org

In the case of this compound, the group anti-periplanar to the leaving group on the nitrogen is a hydrogen atom. The expected rearrangement would involve the migration of the quinoline-4-yl group to the nitrogen atom, leading to a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate would yield N-(quinolin-4-yl)formamide. However, the more common outcome for aldoximes is dehydration to a nitrile, especially when the rearrangement is performed with dehydrating agents. masterorganicchemistry.com

While specific studies on the Beckmann rearrangement of this compound are not extensively documented, the general mechanism suggests the potential formation of N-(quinolin-4-yl)formamide. The reaction conditions can be finely tuned to favor either rearrangement to the amide or fragmentation/dehydration to the nitrile. tcichemicals.com For instance, the use of polyphosphoric acid often promotes the Beckmann rearrangement to amides, whereas other acidic conditions might favor different pathways. tcichemicals.com

Conversion to Nitriles and Other Nitrogen-Containing Compounds

The dehydration of aldoximes is a direct and efficient method for the synthesis of nitriles. ijprajournal.com this compound can be converted to Quinoline-4-carbonitrile (B1295981) , a valuable synthetic intermediate for the preparation of various quinoline derivatives, including quinoline-4-carboxylic acid. nih.govacs.orgimist.ma

This dehydration can be achieved using a variety of reagents. Common methods include heating with acetic anhydride (B1165640), thionyl chloride, or phosphorus oxychloride. semanticscholar.org For example, the reaction of a similar heterocyclic aldehyde, pyrano[3,2-c]quinoline-3-carboxaldehyde, with hydroxylamine (B1172632) hydrochloride in boiling pyridine (B92270) leads directly to the corresponding carbonitrile via the in-situ dehydration of the initially formed oxime. semanticscholar.org A one-pot method involving the reaction of an aldehyde with hydroxylamine hydrochloride in a solvent like DMSO at elevated temperatures can also yield the nitrile directly. researchgate.net

The resulting quinoline-4-carbonitrile can then serve as a precursor to other nitrogenous compounds. For instance, hydrolysis under acidic or basic conditions yields quinoline-4-carboxylic acid, while reduction can afford aminomethylquinolines.

Generation of Nitrones and Amines

The oxime functionality can be a precursor to both nitrones and amines, further expanding the synthetic utility of this compound.

Nitrones are 1,3-dipoles widely used in cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. They can be generated from oximes through various methods, including N-alkylation or oxidation. While direct N-alkylation of this compound would yield a nitrone, such reactions are part of a broader class of transformations for creating diverse heterocyclic systems. researchgate.netbath.ac.uk Novel quinoline derivatives incorporating nitrone functionalities have been synthesized and recognized for their potential as nitric oxide donors. researchgate.net

Amines are accessible through the reduction of the oxime group. The reduction of this compound would yield (quinolin-4-yl)methanamine . A variety of reducing agents can accomplish this transformation, including lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or catalytic hydrogenation (e.g., using H₂ with Pd/C). acs.org The choice of reagent can sometimes influence the outcome, but generally, these methods provide a reliable route to the primary amine. This transformation is valuable for introducing a reactive aminomethyl group at the 4-position of the quinoline ring.

Table 1: Predicted Transformations of the Oxime Functional Group

Starting MaterialReaction TypeTypical ReagentsPredicted ProductProduct Class
This compoundBeckmann RearrangementPolyphosphoric acid (PPA), H₂SO₄N-(quinolin-4-yl)formamideAmide
This compoundDehydrationAcetic anhydride (Ac₂O), SOCl₂, POCl₃Quinoline-4-carbonitrileNitrile
This compoundReductionLiAlH₄, H₂/Pd-C, NaBH₄/NiCl₂(Quinolin-4-yl)methanamineAmine
This compoundN-Alkylation/OxidationAlkyl halides, Oxidizing agentsC-(Quinolin-4-yl)-N-alkylnitroneNitrone

Radical Chemistry of Oximes in Organic Synthesis

In recent years, the radical chemistry of oximes has emerged as a powerful tool for constructing complex nitrogen-containing molecules. These reactions typically proceed through the formation of iminyl radicals. mdpi.comresearchgate.net

Formation and Reactivity of Iminyl Radicals

Iminyl radicals (R₂C=N•) can be generated from oximes or their derivatives (such as O-acyl oximes) through the homolytic cleavage of the N–O bond. mdpi.com This can be initiated by heat, UV irradiation, or, more recently, through visible-light photoredox catalysis. mdpi.comnih.gov

For this compound, derivatization to an O-acyl oxime, for example, would create a suitable precursor for radical generation. Under photoredox conditions, using a catalyst like fac-[Ir(ppy)₃], the O-acyl oxime can undergo a single-electron reduction to form a radical anion, which then fragments to release the corresponding quinolin-4-yl-iminyl radical . nih.govresearchgate.net

These highly reactive iminyl radicals can participate in various transformations, most notably intramolecular cyclizations. arabjchem.org While the substrate is already a quinoline, the general reactivity of iminyl radicals includes intramolecular homolytic aromatic substitution (HAS) or addition to unsaturated bonds, which are key steps in the synthesis of numerous N-heterocycles like pyridines, quinolines, and phenanthridines from acyclic or different aromatic precursors. nih.govresearchgate.net The reactivity of the quinolin-4-yl-iminyl radical would be directed towards intermolecular reactions or specifically designed intramolecular processes if an appropriate radical acceptor is present in a substituent.

Stereoselective and Regioselective Transformations

The control of stereoselectivity and regioselectivity is a central theme in modern organic synthesis. In the context of the radical chemistry of oximes, these aspects are crucial for building molecular complexity in a predictable manner.

Regioselectivity in radical reactions involving quinoline derivatives is a well-explored area. mdpi.com For instance, in the functionalization of quinoline N-oxides, the C2 and C8 positions are often targeted depending on the catalytic system. mdpi.comrsc.org In the case of a quinolin-4-yl-iminyl radical, regioselectivity would be pertinent in intermolecular addition reactions. The electrophilicity or nucleophilicity of the radical, influenced by the electron-withdrawing nature of the quinoline ring, would govern its addition to different types of alkenes.

Stereoselective transformations involving iminyl radicals have been developed, particularly for cyclization reactions leading to chiral products. While this is less directly applicable to the pre-formed aromatic system of this compound, the principles are noteworthy. For example, radical additions to chiral oxime ethers have been used to synthesize enantioenriched amines. acs.org Furthermore, visible-light-induced dearomative cycloadditions of quinolines with alkenes can proceed with high regio- and stereocontrol, although these reactions typically involve excitation of the quinoline ring itself rather than an external radical addition. researchgate.net

Reactivity of the Quinoline Moiety

The reactivity of the quinoline ring in this compound is significantly influenced by the electronic properties of both the heterocyclic nitrogen atom and the substituent at the 4-position. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, while the benzene (B151609) ring retains more typical aromatic character. The presence of the electron-withdrawing carbaldehyde oxime group at the 4-position further deactivates the pyridine ring towards electrophilic attack and can influence the regioselectivity of nucleophilic substitutions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution:

The quinoline nucleus generally undergoes electrophilic aromatic substitution on the more electron-rich benzene ring, primarily at positions 5 and 8. amazonaws.comimperial.ac.uk The pyridine ring is deactivated by the protonated nitrogen under acidic reaction conditions typical for electrophilic substitution. The formyl oxime group at the C-4 position acts as a deactivating group, further reducing the electron density of the pyridine ring and reinforcing the preference for substitution on the carbocyclic ring. imperial.ac.uk

Common electrophilic substitution reactions such as nitration and sulfonation are expected to yield a mixture of 5- and 8-substituted derivatives. For instance, treatment of quinoline with a nitrating mixture results in the formation of 5-nitroquinoline (B147367) and 8-nitroquinoline. amazonaws.com The exact ratio of these isomers can be influenced by reaction conditions. Similarly, sulfonation of quinoline can lead to different products depending on the temperature; at 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, quinoline-6-sulfonic acid is formed. amazonaws.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Position of SubstitutionElectronic Character of the RingInfluence of the C4-substituentExpected Reactivity
2Electron-deficient (Pyridine ring)DeactivatingHighly disfavored
3Electron-deficient (Pyridine ring)DeactivatingHighly disfavored
5Electron-rich (Benzene ring)Less affectedFavored
6Electron-rich (Benzene ring)Less affectedPossible, but less favored than 5 and 8
7Electron-rich (Benzene ring)Less affectedPossible, but less favored than 5 and 8
8Electron-rich (Benzene ring)Less affectedFavored

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution in quinolines preferentially occurs at the electron-deficient positions 2 and 4. amazonaws.comquimicaorganica.orgechemi.com This is because the negative charge in the Meisenheimer-type intermediate can be stabilized by the electronegative nitrogen atom. echemi.com In the case of this compound, the 4-position is already substituted. However, if a suitable leaving group were present at the 2-position, nucleophilic attack would be highly favored at that site.

Halogenated quinolines, particularly at the 2- and 4-positions, are known to undergo nucleophilic substitution reactions readily. quimicaorganica.orgarsdcollege.ac.inmdpi.com For example, 4-chloroquinolines react with various nucleophiles to yield 4-substituted derivatives. mdpi.com While the oxime group itself is not a typical leaving group, its electronic influence facilitates the potential for nucleophilic attack on the quinoline ring, should other activating factors be present.

Cyclization Reactions for Novel Heterocyclic Systems

The carbaldehyde oxime functionality at the 4-position of the quinoline ring serves as a versatile handle for the construction of novel fused heterocyclic systems. The aldehyde group, or its oxime derivative, can participate in various cyclization and condensation reactions with appropriate reagents, leading to a diverse range of polycyclic structures.

One notable transformation is the synthesis of tetrazolo[1,5-a]quinolines. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with azidotrimethylsilane (B126382) leads to the formation of a tetrazolo[1,5-a]quinoline (B14009986) derivative via a nucleophilic substitution followed by ring-chain tautomerization. rsc.org A similar reactivity could be anticipated for the 4-carbaldehyde analogue. The reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with other components can lead to the formation of highly functionalized quinolinyl-1,4-dihydropyridines. researchgate.net

Furthermore, quinoline-3-carbaldehydes have been utilized in the synthesis of chromeno[3,4-c]quinolines through reaction with anilines. mdpi.com This demonstrates the potential of the formyl group to act as an electrophile in cyclization reactions. The oxime functionality can also be a precursor for nitrile formation, which in turn can undergo further cyclization reactions. For example, dehydration of an aldoxime can yield a nitrile, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles. rsc.org

Table 2: Examples of Cyclization Reactions for the Synthesis of Novel Heterocyclic Systems

Starting Material TypeReagent(s)Resulting Heterocyclic SystemReference(s)
2-Chloroquinoline-3-carbaldehydeAzidotrimethylsilaneTetrazolo[1,5-a]quinoline rsc.org
Tetrazolo[1,5-a]quinoline-4-carbaldehyde3-Oxo-3-phenylpropanenitrile, β-enamineQuinolinyl-1,4-dihydropyridine researchgate.net
2-Aryl-4-chloro-2H-chromene-3-carbaldehydeAnilines6H-Chromeno[3,4-c]quinoline mdpi.com
3-AcetylquinolinonePhenylhydrazine derivativesPyrazolo[4,3-c]quinoline rsc.org
(E)-O-Methylsulfonyl oximesActive methylene (B1212753) compounds3,4-Dihydro-2H-pyrrole clockss.org

These examples highlight the synthetic utility of the formyl and oxime groups on the quinoline scaffold for creating complex, multi-ring heterocyclic structures with potential applications in various fields of chemistry.

Coordination Chemistry and Ligand Applications of E Quinoline 4 Carbaldehyde Oxime

(E)-Quinoline-4-carbaldehyde oxime has emerged as a significant compound in the field of coordination chemistry. Its structural features, specifically the presence of both a quinoline (B57606) ring and an oxime group, make it a versatile precursor for a variety of metal complexes. researchgate.net The study of such ligands is driven by the potential applications of their metal complexes in areas like catalysis, materials science, and medicine. researchgate.netresearchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Propensities in Crystal Engineering

The study of (E)-Quinoline-4-carbaldehyde oxime in crystal engineering highlights its distinct hydrogen bonding patterns. In its pure form, the molecule exhibits self-assembly through oxime–quinoline (B57606) R²₂(8) type heterosynthons. rsc.orgresearchgate.net A synthon is a structural unit within a molecule that can form intermolecular interactions. However, these interactions can be intentionally altered by introducing other molecules, a key principle in the rational design of crystalline materials. rsc.orgrsc.org

The interaction with dicarboxylic acids, for instance, leads to a predictable shift in these hydrogen bonding motifs. rsc.orgresearchgate.net This change is a critical aspect for understanding how to develop new structures with desired properties. rsc.org Furthermore, in the presence of certain anions and water molecules, the oxime group can form conventional R²₂(8) type oxime-oxime homosynthons, as seen in its hydrated chloride salt. rsc.orgresearchgate.net The ability to predict and control these synthons is a fundamental goal of crystal engineering. mdpi.com

Formation of Cocrystals with Dicarboxylic Acids

This compound readily forms cocrystals with various aliphatic and aromatic dicarboxylic acids. rsc.orgresearchgate.net Structural investigations have confirmed the formation of cocrystals with acids such as adipic acid, succinic acid, and fumaric acid. rsc.orgrsc.orgresearchgate.net These cocrystals are characterized by uniformly distributed assemblies, a fact confirmed by comparing powder X-ray diffraction (XRD) patterns of bulk samples with those generated from single-crystal data. rsc.org

With aromatic carboxylic acids, this compound has been observed to form a 1:1 cocrystal with 2-methylbenzoic acid. researchgate.netresearchgate.net The stability of the resulting crystalline structure is dictated by a hierarchy of intermolecular interactions, including O-H···N and O-H···O hydrogen bonds introduced by the carboxylic acid groups. rsc.org

A key phenomenon observed in the cocrystallization of this compound with dicarboxylic acids is the transformation of its native hydrogen-bonded synthons. rsc.orgresearchgate.net The oxime-quinoline R²₂(8) heterosynthons present in the self-assembly of the pure compound are disrupted. rsc.orgresearchgate.net In their place, new, more stable synthons are formed: R²₂(14) type oxime-oxime homosynthons and quinoline-carboxylic acid heterosynthons. rsc.orgresearchgate.net

This transformation occurs because the proton from the dicarboxylic acid interacts with the quinoline nitrogen. This proton sharing or transfer alters the hydrogen bonding landscape, favoring the formation of robust oxime-oxime homodimers, similar to those seen in related structures like 1-(hydroxyiminomethyl)-2-naphthol. rsc.org This predictable transformation allows for a degree of control in the non-covalent synthesis of these materials. rsc.orgresearchgate.net

The stoichiometry of the components is a critical factor in cocrystal formation. In the case of this compound with aliphatic dicarboxylic acids like adipic, succinic, and fumaric acid, all the resulting cocrystals exhibit a 2:1 molar ratio of the oxime to the acid. rsc.org

However, when interacting with aromatic carboxylic acids, the ratio can change. For example, it forms a 1:1 cocrystal with 2-methylbenzoic acid. researchgate.netresearchgate.net This difference highlights the influence of the acid's structure and acidity on the final assembly. The formation of salts with other aromatic carboxylic acids also occurs in a 1:1 ratio. researchgate.netresearchgate.net

Salt Formation with Inorganic and Organic Acids

This compound forms salts with a range of strong inorganic and organic acids. rsc.org It has been shown to form salts with nitric acid and hydrochloric acid. rsc.orgrsc.orgresearchgate.net The resulting crystal structures are heavily influenced by the nature of the anion. In the nitrate (B79036) salt, nitrate ions bridge two quinolinium-4-carbaldoxime cations to create cyclic motifs. rsc.orgresearchgate.net In contrast, the hydrated chloride salt features chloride-water chains formed through hydrogen bonds, alongside conventional R²₂(8) type oxime-oxime homosynthons. rsc.orgresearchgate.net

Salt formation is also observed with several organic acids. While it forms cocrystals with some dicarboxylic acids, it forms salts with others like maleic and oxalic acid. rsc.org The extent of deprotonation of the acid is a deciding factor. rsc.org With maleic acid, a 1:1 salt is formed where the maleate (B1232345) is a monoanion. rsc.org With oxalic acid, a 2:1 salt is formed, containing a dianion. rsc.orgrsc.org It also forms 1:1 salts with acids such as 2-hydroxybenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. researchgate.netresearchgate.net A complex ternary cocrystal, which is effectively a salt, is observed with 2-nitrobenzoic acid, containing both a neutral acid molecule and a deprotonated benzoate (B1203000) anion along with the protonated oxime. researchgate.netresearchgate.net

Rational Design of Self-Assembled Structures

The predictable behavior of synthons in this compound makes it a valuable tool for the rational design of self-assembled structures. rsc.orgresearchgate.netucl.ac.uk The consistent formation of similar oxime-oxime homosynthons across cocrystals with different dicarboxylic acids (adipic, succinic, fumaric) demonstrates that these structures can be achieved through predesigned non-covalent synthesis. rsc.orgresearchgate.net By understanding the hierarchy of interactions and the likely transformation of synthons, researchers can predict the architecture of the resulting multicomponent crystals. rsc.orgnih.gov

For instance, the protonation of the quinoline nitrogen is a key step that redirects the hydrogen bonding from oxime-quinoline heterosynthons to oxime-oxime homosynthons. rsc.org This insight allows for the deliberate construction of specific supramolecular architectures. escholarship.org The packing patterns of salts are further guided by the extent of acid deprotonation and the nature of the resulting anion, which must be considered for the predesigned building of these materials. rsc.org The analysis of these quaternary and even more complex senary sub-assemblies provides a blueprint for engineering new crystalline solids with tailored structures. researchgate.net

Computational and Theoretical Investigations of E Quinoline 4 Carbaldehyde Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of (E)-Quinoline-4-carbaldehyde oxime. whiterose.ac.uk DFT uses the electron density, a simpler variable than the complex multi-electron wavefunction, to determine the ground-state electronic energy and other molecular properties. acs.org These methods can predict molecular structures, reactivity, and spectroscopic data with high accuracy. whiterose.ac.uk

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic behavior. DFT calculations are frequently used to analyze the distribution of electrons and the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). whiterose.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. whiterose.ac.uk For quinoline (B57606) derivatives, a high HOMO value and a low LUMO value are often correlated with higher reactivity or inhibition efficiency in certain applications. whiterose.ac.uk The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

In studies of related quinoline systems, DFT has been used to support plausible mechanisms, such as fluorescence quenching, which can be driven by electron transfer from the excited state. mdpi.com Furthermore, the electronic structure of radical species derived from oximes has been investigated. DFT computations on model iminyl radicals show that they are σ-type radicals, with the unpaired electron located in an orbital on the nitrogen atom that lies in the nodal plane of the C=N π-system. nih.gov

Recent computational work on polymorphs of quinoline-4-carbaldoxime has employed plane wave periodic DFT calculations to determine their stability. mdpi.com The lattice energies for two polymorphs, Poly-I and Poly-II, were calculated to be -1.52 eV and -1.53 eV, respectively, indicating that both forms possess comparable thermodynamic stability. mdpi.com

Table 1: Calculated Lattice Energies for Quinoline-4-carbaldoxime Polymorphs

Polymorph Calculated Lattice Energy (eV)
Poly-I -1.52 mdpi.com

This table presents the lattice energies for two polymorphs of quinoline-4-carbaldoxime as determined by plane wave periodic DFT calculations, indicating their similar stability.

Theoretical calculations are a powerful complement to experimental spectroscopic techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the vibrational frequencies and magnetic shielding tensors, computational methods can aid in the assignment of experimental spectra and provide a more detailed understanding of the molecule's structure. researchgate.netnih.gov

For quinoline derivatives, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum. nih.gov Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach at a given level of theory (e.g., HF/6-31++G(d,p)). icm.edu.pl The calculated chemical shifts are then compared with experimental values, often showing a strong correlation that validates the computed structure. nih.govicm.edu.pl Discrepancies between theoretical (gas phase) and experimental (solution) values can often be attributed to solvent effects and intermolecular interactions in the condensed phase. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and the influence of the environment (like a solvent or a biological receptor) on the molecule's structure. nih.govacs.org

For a molecule like this compound, MD simulations can be used to explore the rotational freedom around the C-C single bond connecting the oxime group to the quinoline ring. This allows for the study of its conformational landscape and the relative stability of different conformers in various environments. Key parameters analyzed during MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. acs.org

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with the surrounding solvent. acs.org

Hydrogen Bond Analysis: To study the dynamics of intermolecular and intramolecular hydrogen bonds, including their formation, breakage, and lifetimes. acs.org

In studies of other quinoline derivatives, MD simulations have been crucial for evaluating the stability of ligand-protein complexes, confirming that the molecule remains in a stable conformation within a binding site. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations are a cornerstone for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. whiterose.ac.uk A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Theoretical studies on the oxidation of quinoline by enzymes, for example, have used DFT to predict the transition state structure and probe the reaction mechanism. Such studies involve calculating the energies of possible transition states, analyzing atomic charges (e.g., Mulliken charges), and examining bond distances and bond orders to characterize the nature of bond-making and bond-breaking processes. The results can support a specific pathway, such as a concerted mechanism involving hydride transfer.

In the context of this compound, theoretical studies can be applied to understand its synthesis, degradation, or participation in chemical reactions. For instance, the Beckmann fragmentation of a related oxime was studied computationally to understand the formation of different products. DFT calculations have also been used to investigate the mechanism of the Doebner hydrogen-transfer reaction for synthesizing quinolines and the gold-catalyzed oxidative reactions of other compounds with quinoline N-oxides. acs.org

Intermolecular Interaction Analysis (Hydrogen Bonding, π-π Stacking)

The crystal structure and supramolecular assembly of this compound are governed by a network of intermolecular interactions. The title compound is known to exist as the E isomer, and its crystal packing is stabilized by O—H⋯N and C—H⋯N hydrogen bonds, as well as π–π stacking. mdpi.com These interactions guide the self-assembly of the molecules into larger architectures.

Computational methods like the Atoms in Molecules (AIM) analysis can be used to quantify the strength of these non-covalent interactions. For two polymorphs of quinoline-4-carbaldoxime, AIM analysis was used to calculate the energy of the key hydrogen bonds. mdpi.com

Table 2: Calculated Hydrogen Bond Interaction Energies for Quinoline-4-carbaldoxime Polymorphs

Polymorph Interaction Type Interaction Energy (kJ/mol)
Poly-I O─H···N -30.0 mdpi.com
Poly-I C─H···N -6.17 mdpi.com
Poly-II O─H···N -36.18 mdpi.com

This table shows the strength of intermolecular hydrogen bonds in two polymorphs of quinoline-4-carbaldoxime, calculated using AIM analysis. The negative values indicate stabilizing interactions.

Furthermore, π–π stacking interactions play a significant role, particularly between the quinoline rings, leading to the formation of dimeric assemblies. mdpi.com These stacking interactions are crucial for creating extended structures and can influence the electronic properties of the material. mdpi.com

The molecule's amphoteric nature allows it to form different supramolecular structures, or synthons, when interacting with other molecules. In its pure form, it exhibits oxime–quinoline R22(8)-type heterosynthons. mdpi.com However, when co-crystallized with dicarboxylic acids like adipic or succinic acid, these interactions change to form R22(14)-type oxime–oxime homosynthons and quinoline–carboxylic acid heterosynthons. mdpi.com This demonstrates how the intermolecular interaction landscape can be rationally modified, which is a key concept in crystal engineering. mdpi.com

Structure Reactivity Relationships and Derivative Chemistry

Synthesis and Academic Study of Substituted (E)-Quinoline-4-carbaldehyde Oxime Analogues

The synthesis of this compound and its analogues typically begins with the corresponding quinoline-4-carbaldehyde (B127539). The standard method involves a condensation reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as ethanol. researchgate.net This foundational reaction provides the (E)-oxime, which can then be further modified.

Researchers have developed numerous synthetic pathways to create a diverse library of substituted analogues. A prominent strategy involves introducing substituents at various positions on the quinoline (B57606) ring or by derivatizing the oxime's hydroxyl group. For instance, new series of (E)-2-morpholinoquinoline-3-carbaldehyde-O-((-1-aryl-1H-1,2,3-triazol-4-yl)methyl)oxime scaffolds have been synthesized. asianpubs.org This multi-step process involves creating alkynyl quinoline oximes which then react with various aryl azides via a click reaction to yield the target triazole derivatives in high yields. asianpubs.org

Another approach involves the synthesis of 2-chloro-3-formyl quinoline oxime esters. These are prepared by reacting 2-chloro-3-formyl quinoline oximes with different benzoyl chlorides in the presence of a base like triethylamine. researchgate.net Such studies aim to create derivatives with specific electronic and structural properties for various applications, including biological evaluation. researchgate.netasianpubs.org The synthesis of these analogues is often followed by extensive characterization using techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. asianpubs.org

Table 1: Examples of Synthesized this compound Analogues and Methods

Derivative ClassPrecursor(s)Key Reaction TypePurpose of StudyReference(s)
O-Triazolylmethyl OximesAlkynyl quinoline oximes, Aryl azidesClick Chemistry (Huisgen cycloaddition)Anticancer activity screening asianpubs.orgbohrium.com
Oxime Esters2-chloro-3-formyl quinoline oximes, Benzoyl chloridesAcylationDNA photocleavage studies researchgate.net
O-Alkyl/Aryl EthersThis compound, Alkyl/Aryl halidesWilliamson Ether SynthesisModulating physicochemical properties researchgate.netnih.gov
Picrate (B76445) SaltsThis compound, Picric acidSalt FormationStudy of supramolecular self-assembly researchgate.net

Influence of Substituent Effects on Reactivity and Stereochemistry

The electronic nature of substituents plays a critical role. For related oxime esters, the potency of DNA cleavage was found to be influenced by substituents on an attached benzoyl ring, following the order F > CN ≥ NO₂ > Me ~ H. researchgate.net This suggests that electron-withdrawing groups enhance the reactivity of the oxime ester moiety. Similarly, the introduction of substituents like a methyl group can create a specific concave structure, enhancing binding affinity to biological targets. researchgate.net The reactivity of the oxime's N-O bond, which can be cleaved to form reactive iminyl radicals, is also sensitive to substituent effects. nsf.govacs.org

In the solid state, substituent effects dictate the supramolecular assembly through non-covalent interactions. The electronic and structural characteristics of the substituent can determine whether the oxime participates in O-H···N or O-H···O hydrogen bonding, leading to different crystal packing motifs like dimers or catemers. researchgate.net

Table 2: Influence of Substituents on Properties of Quinoline Oxime Derivatives

Substituent Type/PositionObserved EffectUnderlying PrincipleReference(s)
Electron-withdrawing groups (e.g., F, NO₂) on O-acyl chainIncreased biological activity (e.g., DNA cleavage)Enhancement of the electrophilicity or radical-forming potential of the oxime ester. researchgate.net
Bulky groups (e.g., methyl) near the binding siteEnhanced receptor binding affinityCreation of a specific molecular conformation (e.g., concave structure) favorable for receptor interaction. researchgate.net
Various groups on the quinoline ringAltered supramolecular assembly (crystal packing)Modification of hydrogen bonding patterns (O-H···N vs. O-H···O) and other non-covalent interactions. researchgate.net
O-alkylation or O-acylationBlocks H-bond donor capability, alters reactivityThe hydroxyl proton is replaced, preventing it from acting as a hydrogen bond donor and changing the N-O bond properties. nih.gov

Comparative Analysis with Other Heterocyclic Carbaldehyde Oximes

The chemical behavior of this compound is often understood by comparing it with oximes of other heterocyclic systems, such as pyridine (B92270) and indole (B1671886). The fundamental difference lies in the electronic nature and size of the parent heterocycle. The quinoline system, a fusion of benzene (B151609) and pyridine rings, has a more extensive π-electron system than pyridine, which can influence the acidity of the oxime proton and the reactivity of the C=N bond.

A clear example of differing reactivity is seen in the formation of supramolecular synthons. In the presence of picric acid, the picrate salt of quinoline-4-carbaldehyde oxime forms R²₂(8)-type homodimeric sub-assemblies of the oximes. researchgate.net In contrast, the analogous picrate salt of a pyridine-oxime forms R²₂(4) type oxime homodimers. researchgate.net This structural difference in their self-assembly highlights how the parent heterocycle modulates the intermolecular forces and preferred crystal packing arrangements.

Furthermore, while oximes from different heterocyclic families (e.g., pyrazole, pyridine, quinoline) all generally react with reagents like acetic anhydride (B1165640) to form nitriles, the reaction rates and conditions can vary based on the electronic properties of the ring. researchgate.net The increased electron-donating or withdrawing character of the heterocyclic ring system can stabilize or destabilize intermediates in reactions, such as those involving the formation of iminyl radicals or during rearrangements. nsf.govacs.org

Table 3: Comparative Properties of Heterocyclic Carbaldehyde Oximes

FeatureThis compoundPyridine-2-carbaldehyde OximeIndole-3-carbaldehyde Oxime
Parent Heterocycle Quinoline (fused benzene and pyridine)PyridineIndole (fused benzene and pyrrole)
Electronic Nature π-extended, electron-deficient pyridine ringElectron-deficientπ-rich
Acidity (pKa) Typical pKa values for aryloximes are around 11. nih.govSimilar to quinoline oxime, but can be modulated by pyridinium (B92312) salt formation. nih.govInfluenced by the electron-rich indole nucleus.
Supramolecular Assembly Forms R²₂(8) homodimers in picrate salt. researchgate.netForms R²₂(4) homodimers in picrate salt. researchgate.netProtonation at the oxime nitrogen observed in its picrate salt. researchgate.net
Reactivity Undergoes N-O bond cleavage for radical formation; can be used to synthesize fused heterocycles. acs.orgCan act as a chelating ligand for metal ions like Pd(II). nih.govCan participate in reactions typical of electron-rich aromatic systems.

Emerging Research Directions and Future Challenges

Development of Stereoselective Synthetic Methodologies

The precise control of stereochemistry is a cornerstone of modern organic synthesis, and the development of stereoselective methods for preparing (E)-Quinoline-4-carbaldehyde oxime is a significant research focus. The "E" designation in its name signifies a specific spatial arrangement around the carbon-nitrogen double bond of the oxime group, which can profoundly influence its biological activity and material properties.

While the direct oximation of 4-quinolinecarboxaldehyde with hydroxylamine (B1172632) often yields the (E)-isomer as the thermodynamically more stable product, achieving high stereoselectivity under various conditions remains a challenge. researchgate.net Researchers are exploring novel catalytic systems and reaction conditions to ensure the exclusive or predominant formation of the desired (E)-isomer, minimizing the formation of the (Z)-isomer.

Recent advancements in the broader field of oxime synthesis offer promising avenues. For instance, the use of specific catalysts in the oximation reaction can influence the stereochemical outcome. ijprajournal.com Furthermore, methods involving the isomerization of a mixture of (E) and (Z) isomers to favor the (E) form are being investigated. researchgate.net The development of highly stereoselective synthetic routes is crucial for producing enantiomerically pure compounds for applications where specific chirality is a prerequisite.

Exploration of Novel Chemical Transformations and Rearrangements

Beyond its synthesis, the exploration of novel chemical transformations and rearrangements of this compound is a fertile ground for chemical innovation. The oxime functionality is a versatile precursor for a variety of other functional groups, opening up a wide array of synthetic possibilities.

One of the most well-known reactions of oximes is the Beckmann rearrangement , where an oxime is converted into an amide under acidic conditions. mdpi.com For this compound, this rearrangement could lead to the formation of N-(quinolin-4-yl)formamide, a potentially valuable building block in medicinal chemistry. Research is focused on developing milder and more efficient conditions for this transformation to improve yields and substrate scope.

Furthermore, the oxime group can participate in various cyclization reactions to form heterocyclic structures. researchgate.net For example, reactions with suitable reagents could lead to the formation of novel oxadiazole or isoxazole (B147169) derivatives fused to the quinoline (B57606) core. These new heterocyclic systems are of great interest due to their potential biological activities. The development of metal-catalyzed cross-coupling reactions involving the C=N bond of the oxime is another emerging area, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. orgsyn.org

Advanced Materials Applications Based on Oxime-Metal Coordination

The nitrogen and oxygen atoms of the oxime group in this compound are excellent ligands for coordinating with metal ions. This property is being actively explored for the development of advanced materials with unique optical, electronic, and magnetic properties.

The formation of coordination complexes with various metal ions, such as copper(II), zinc(II), and cadmium(II), has been reported. researchgate.net The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting properties like luminescence, which could be harnessed for applications in chemical sensing or as components in light-emitting diodes (LEDs).

The ability of the quinoline nitrogen to also participate in coordination allows for the formation of polynuclear complexes and intricate supramolecular assemblies. The study of the magnetic properties of these complexes is another area of interest, with potential applications in data storage and spintronics. Researchers are systematically investigating the effect of different metal ions and the stoichiometry of the complexes on the resulting material properties.

Integrated Computational-Experimental Approaches for Oxime Chemistry

The synergy between computational modeling and experimental work is proving to be a powerful tool in advancing our understanding of this compound. nih.govbohrium.com Density Functional Theory (DFT) calculations are being employed to predict and rationalize various properties of the molecule, including its geometry, electronic structure, and reactivity. nih.gov

Computational studies can provide valuable insights into the mechanism of its formation, the relative stabilities of the (E) and (Z) isomers, and the nature of its interactions with metal ions. acs.orgresearchgate.net For instance, DFT calculations can help in understanding the factors that govern the stereoselectivity of synthetic reactions and in designing new catalysts with improved performance.

Experimentally, techniques like X-ray crystallography provide precise information about the solid-state structure of the molecule and its metal complexes, confirming the (E)-configuration and revealing details about intermolecular interactions. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial tool for characterizing the structure in solution. nih.gov The integration of these computational and experimental approaches allows for a more comprehensive understanding of the structure-property relationships of this compound and its derivatives, accelerating the discovery of new applications.

Challenges in Scaling Up Synthesis and Crystallization Processes

Despite the promising research directions, several challenges remain in the practical application of this compound, particularly concerning the scale-up of its synthesis and the control of its crystallization.

While laboratory-scale syntheses are well-established, transitioning to larger-scale production can present difficulties. mdpi.com Maintaining high yields and stereoselectivity on an industrial scale requires careful optimization of reaction parameters such as temperature, concentration, and catalyst loading. The purification of the final product to meet the stringent requirements of pharmaceutical or materials applications can also be a significant hurdle.

Q & A

How can researchers optimize the synthesis of (E)-Quinoline-4-carbaldehyde oxime to improve yield and enantiomeric purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters, including temperature, solvent polarity, and catalyst loading. For example, quinoline derivatives are often synthesized via condensation reactions involving aldehydes and amines under acidic conditions . To enhance enantiomeric purity, chiral catalysts or kinetic resolution techniques (e.g., chiral HPLC) should be integrated. Intermediate monitoring via TLC or in situ NMR can identify side products (e.g., Z-isomers or decomposition byproducts). Statistical tools like Design of Experiments (DoE) can model parameter interactions and predict optimal conditions .

How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:
Discrepancies between NMR, IR, or mass spectrometry data often arise from isomerization, solvent interactions, or crystallographic packing effects. Cross-validation using single-crystal X-ray diffraction (employing SHELX for structure refinement ) provides definitive stereochemical confirmation. For dynamic processes (e.g., oxime tautomerism), variable-temperature NMR or DFT calculations can clarify equilibrium states . Always compare experimental data with computational simulations (e.g., Gaussian for IR/NMR predictions) and report solvent/temperature conditions explicitly .

What protocols ensure the stability of this compound under varying experimental conditions?

Methodological Answer:
Stability studies should assess degradation kinetics under light, humidity, and temperature stress. For example, accelerated stability testing at 40°C/75% RH (per ICH guidelines) can identify decomposition pathways (e.g., hydrolysis of the oxime group). Storage in inert atmospheres (argon) and amber glass vials minimizes oxidative and photolytic degradation. Analytical quantification via HPLC-UV or LC-MS ensures reproducibility, with degradation products characterized by high-resolution mass spectrometry .

How should researchers design bioactivity studies for this compound derivatives?

Methodological Answer:
Bioactivity assays (e.g., insecticidal or antimicrobial) require dose-response experiments with appropriate controls (negative, solvent, and positive controls like commercial insecticides ). For in vitro studies, define the target organism (e.g., Tribolium castaneum for stored-product pests) and exposure routes (contact, fumigant). Statistical validation via ANOVA or t-tests ensures significance, while Kaplan-Meier survival analysis quantifies time-dependent effects. Include toxicity screening (e.g., LD50 in murine models ) to prioritize derivatives for further development.

What computational approaches are suitable for studying the reaction mechanisms of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model intramolecular oxime transfer reactions, identifying transition states and activation barriers . For solvation effects, use implicit solvent models (e.g., PCM). Molecular dynamics simulations reveal conformational flexibility, particularly for hydrogen-bonded intermediates. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic evidence .

How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:
Crystallization trials should screen solvent mixtures (e.g., DCM/hexane or ethanol/water) and employ vapor diffusion techniques. For poorly diffracting crystals, synchrotron X-ray sources enhance resolution. SHELXL refinement requires careful handling of disorder or twinning; hydrogen-bonding networks can be validated using Mercury software . PXRD patterns should match simulated data from single-crystal structures to confirm phase purity .

What strategies mitigate risks when handling hazardous intermediates in this compound synthesis?

Methodological Answer:
Conduct a thorough hazard assessment (e.g., SDS review ) for reagents like hydroxylamine (toxic) or aldehydes (volatile). Use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, goggles). Real-time gas monitoring (e.g., for NOx or CO ) and emergency protocols (e.g., eye wash stations) are critical. Replace hazardous solvents with greener alternatives (e.g., cyclopentyl methyl ether) where possible .

How can researchers validate the reproducibility of this compound synthetic protocols?

Methodological Answer:
Reproducibility requires rigorous documentation of raw data (e.g., NMR spectra, chromatograms) and step-by-step procedural details (e.g., cooling rates, stirring speeds). Independent replication by a second researcher minimizes bias. Publish full experimental sections, including batch numbers of chemicals and equipment specifications. For peer review, provide access to spectral libraries and crystallographic data (CCDC deposition) .

What advanced analytical techniques differentiate this compound from its Z-isomer?

Methodological Answer:
NOESY NMR can distinguish E/Z isomers through spatial correlations between the oxime proton and adjacent groups. Chiroptical methods (e.g., electronic circular dichroism) are effective for enantiomers. High-resolution mass spectrometry (HRMS) with ion mobility separation resolves isobaric isomers. X-ray crystallography remains the gold standard for absolute configuration assignment .

How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:
SAR studies require systematic substitution at the quinoline 2-, 3-, or 8-positions and oxime functionalization. Use multivariate analysis to correlate electronic (Hammett σ), steric (Taft parameters), and lipophilic (logP) properties with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins. Validate hypotheses with in vitro assays and in silico ADMET profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.